3-Methoxy-5-methylpicolinonitrile
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Overview
Description
3-Methoxy-5-methylpicolinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of picolinonitrile, characterized by the presence of a methoxy group at the third position and a methyl group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methylpicolinonitrile typically involves the reaction of 3-methoxypyridine with methyl iodide in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The process can be summarized as follows:
Methylation: 3-Methoxypyridine reacts with methyl iodide in the presence of a base to form 3-methoxy-5-methylpyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: 3-Methoxy-5-methylpicolinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-methylpicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylpicolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxypicolinonitrile
- 5-Methylpicolinonitrile
- 3-Methylpicolinonitrile
- 5-Methoxypicolinonitrile
Uniqueness
3-Methoxy-5-methylpicolinonitrile is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methoxy-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-3-8(11-2)7(4-9)10-5-6/h3,5H,1-2H3 |
InChI Key |
LCBCRRXOLXTXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)OC |
Origin of Product |
United States |
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